molecular formula C13H21NO3 B584239 3-O-Methyl Colterol-d9 CAS No. 1346599-83-4

3-O-Methyl Colterol-d9

Cat. No. B584239
M. Wt: 248.37
InChI Key: WVGNWNYBARIPKQ-GQALSZNTSA-N
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Description

3-O-Methyl Colterol-d9 is a labelled analogue of 3-O-Methyl Colterol . It is a metabolite of Bitolterol, a bronchodilator . The molecular formula of 3-O-Methyl Colterol-d9 is C13H12D9NO3 and it has a molecular weight of 248.37 .


Molecular Structure Analysis

The molecular formula of 3-O-Methyl Colterol-d9 is C13H12D9NO3 . This indicates that it contains 13 carbon atoms, 12 hydrogen atoms, 9 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 3 oxygen atoms. Unfortunately, the specific structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-O-Methyl Colterol-d9 are not fully detailed in the available resources. It is known that its molecular formula is C13H12D9NO3 and it has a molecular weight of 248.37 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Metabolism and Excretion Studies

3-O-Methyl Colterol, a compound related to 3-O-Methyl Colterol-d9, has been studied for its metabolism and excretion patterns. For example, Aimoto et al. (1979) investigated the metabolism and excretion of bitolterol, a prodrug to colterol, in rats. They found that bitolterol was hydrolysed to colterol in the rat stomach and that free colterol and 3-O-methyl-colterol were excreted in urine following parenteral administration (Aimoto, Ito, Kimura, Murata, & Ito, 1979).

Epigenetic Research

In the field of epigenetics, derivatives of methyl compounds similar to 3-O-Methyl Colterol-d9 have been used in research. For instance, Pflueger et al. (2018) developed a modular dCas9-SunTag DNMT3A system to improve the specificity of DNA methylation editing, overcoming the limitations of direct fusion dCas9-DNMT3A constructs in genome editing research (Pflueger, Tan, Swain, Nguyen, Pflueger, Nefzger, Polo, Ford, & Lister, 2018).

Molecular Dynamics and Spectroscopy

In molecular dynamics and spectroscopy studies, isotopically labeled compounds similar to 3-O-Methyl Colterol-d9 are often utilized. For example, Allani et al. (2021) used d9-Butanol, a compound structurally related to 3-O-Methyl Colterol-d9, to measure the rate coefficient with OH radicals across a wide range of temperatures in atmospheric chemistry studies (Allani, Bedjanian, Papanastasiou, & Romanias, 2021).

Chromatin and Gene Regulation

Studies on chromatin and gene regulation also leverage derivatives of methyl compounds. For instance, Brower-Toland et al. (2009) investigated the role of multiple SET Methyltransferases, such as SU(VAR)3-9, dG9a, and dSETDB1, in maintaining normal heterochromatin domains in the genome of Drosophila melanogaster, a process that might be paralleled in studies involving compounds like 3-O-Methyl Colterol-d9 (Brower-Toland, Riddle, Jiang, Huisinga, & Elgin, 2009).

Safety And Hazards

According to the Safety Data Sheet, 3-O-Methyl Colterol-d9 is classified as having Acute Toxicity, Oral (Category 4) under GHS Hazards Classification . It is harmful if swallowed . In case of accidental ingestion, it is advised to call a POISON CENTER or doctor/physician .

properties

IUPAC Name

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGNWNYBARIPKQ-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858027
Record name 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Methyl Colterol-d9

CAS RN

1346599-83-4
Record name 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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